Trimethylsulfoxonium iodide
Overview
Description
Trimethylsulfoxonium iodide is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent and is used to prepare epoxides . This compound is commercially available .
Synthesis Analysis
Trimethylsulfoxonium iodide is commonly prepared by the reaction of Dimethyl Sulfoxide with approximately 2.5 equivalents of Iodomethane . After refluxing for 24 hours at 80°C, the reaction mixture is cooled and the crude solid product is filtered and washed with acetone to give the trimethylsulfoxonium iodide .Molecular Structure Analysis
The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . Its average mass is 220.072 Da and its monoisotopic mass is 219.941864 Da .Chemical Reactions Analysis
Trimethylsulfoxonium iodide reacts with sodium hydride to prepare dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in synthetic chemistry . It is used to prepare ylide, which reacts with carbonyl compounds to get epoxides . Further, it reacts with alpha, beta-unsaturated esters to get cyclopropyl esters .Physical And Chemical Properties Analysis
Trimethylsulfoxonium iodide has a melting point of 208 to 212 °C . Its molecular weight is 220.07 g/mol .Scientific Research Applications
Synthesis of Organic Compounds
Trimethylsulfoxonium iodide plays a significant role in the synthesis of various organic compounds. For instance, it is used in the [4 + 1] cyclization reaction of 2-hydroxylimides to synthesize 3-amino-2,3-dihydrobenzofurans, exhibiting wide scope and compatibility with functional groups (Fang et al., 2022). Similarly, it is instrumental in the simplified extension of the Johnson-Corey-Chaykovsky epoxidation for synthesizing γ-lactones from ketoacids (Triandafillidi et al., 2019). Additionally, trimethylsulfoxonium iodide is utilized in the synthesis of anti-α-amino epoxide, a precursor to protease inhibitors (Wang & Nugent, 2006).
Applications in Annulation Reactions
Trimethylsulfoxonium iodide is key in annulation reactions. For example, it is used in the formal [4 + 1] annulation of α-arylhydrazonoketones for the one-pot synthesis of substituted pyrazoles and dihydropyrazoles (Zhang et al., 2016). It is also employed in the cyclopropanation of α,β-unsaturated carbonyl compounds (Paxton & Taylor, 2007), and in the synthesis of β-hydroxy-γ-lactams from α,α-dialkyl β-oxo amides (Zhang et al., 2013).
Use in Chemical Analysis and Solar Cells
Trimethylsulfoxonium iodide is used in chemical analysis, such as in solid-state separated local field NMR experiments (deAzevedo et al., 2008). It's also applied in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones (Kobayashi et al., 2010), and in the structure determination of trimethylsulfoxonium-exchanged vermiculite (Johns et al., 2013). Additionally, it's used in dye-sensitized solar cells with electrolyte based on a trimethoxysilane-derivatized ionic liquid (Jovanovski et al., 2006).
Novel Compound Synthesis
It is involved in the synthesis of novel compounds such as N-homobicyclic dideoxynucleoside analogues (Swamy et al., 2012), and trimethylsulfonium lead triiodide, a new hybrid halide perovskite (Kaltzoglou et al., 2017).
Safety And Hazards
Trimethylsulfoxonium iodide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
InChI |
InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKQGGAXWRFOE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014581 | |
Record name | Trimethyloxosulphonium iodide | |
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Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | Trimethylsulfoxonium iodide | |
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Product Name |
Trimethylsulfoxonium iodide | |
CAS RN |
1774-47-6 | |
Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
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Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
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Record name | Trimethylsulfoxonium iodide | |
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Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
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Record name | Trimethyloxosulphonium iodide | |
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Record name | Trimethyloxosulphonium iodide | |
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Citations
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